molecular formula C17H24N2O4 B2751418 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid CAS No. 478059-91-5

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid

Cat. No.: B2751418
CAS No.: 478059-91-5
M. Wt: 320.389
InChI Key: RQIGYSKCKJHDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid typically involves multiple steps One common route starts with the protection of piperidine using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylate salts, alcohol derivatives, and deprotected piperidine derivatives .

Scientific Research Applications

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid
  • 4-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoic acid moiety enhances its potential for medicinal applications, while the Boc-protected piperidine allows for selective deprotection and further functionalization .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIGYSKCKJHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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